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Cat. No.: B085885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Azapetine is a vasodilator that has been investigated for its effects on peripheral arterial

disease.[1] Chemically, it is a dibenz[c,e]azepine derivative. This document provides an in-

depth overview of the chemical properties and structure of azapetine, intended for a technical

audience in the fields of chemical research, pharmacology, and drug development. It includes a

summary of its physicochemical properties, details of its mechanism of action as an adrenergic

receptor antagonist, and visualizations of its chemical structure and associated signaling

pathways.

Chemical Properties and Structure
Azapetine, with the IUPAC name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine, is a

synthetic compound belonging to the benzazepine class.[2][3][4] Its core structure consists of a

seven-membered azepine ring fused to two benzene rings.

Physicochemical Properties
The quantitative physicochemical properties of azapetine and its common salt forms are

summarized in the table below. While specific experimental data for the melting and boiling

points of the free base are not readily available in the cited literature, information for the
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phosphate salt has been included. The solubility and pKa values are also not widely reported in

publicly available literature.
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Property Value Source(s)

IUPAC Name

6-prop-2-enyl-5,7-

dihydrobenzo[d]

[2]benzazepine

[2][3][4]

Chemical Formula C₁₇H₁₇N (free base) [2][4]

C₁₇H₁₈ClN (hydrochloride) [1]

C₁₇H₂₀NO₄P (phosphate) [5]

Molecular Weight 235.33 g/mol (free base) [2][4]

271.79 g/mol (hydrochloride) [1]

333.32 g/mol (phosphate) [5]

CAS Number 146-36-1 (free base) [4]

65-15-6 (hydrochloride) [1]

130-83-6 (phosphate) [6]

Melting Point Not available (free base)

137-139 °C (phosphate)

Boiling Point Not available

Solubility

Sparingly soluble in aqueous

buffers. Soluble in organic

solvents such as ethanol,

DMSO, and

dimethylformamide (DMF).

[7]

pKa Not available

SMILES
C=CCN1CC2=CC=CC=C2C3=

CC=CC=C3C1
[4]

InChI

InChI=1S/C17H17N/c1-2-11-

18-12-14-7-3-5-9-16(14)17-10-

6-4-8-15(17)13-18/h2-

10H,1,11-13H2

[4]
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InChIKey
NYGHGTMKALXFIA-

UHFFFAOYSA-N
[4]

Chemical Structure
The chemical structure of azapetine is characterized by a tricyclic system where a central

seven-membered azepine ring is flanked by two benzene rings. An allyl group is attached to

the nitrogen atom of the azepine ring.

Caption: 2D chemical structure of Azapetine.

Experimental Protocols
Synthesis of the Dibenz[c,e]azepine Core
While a specific, detailed experimental protocol for the synthesis of azapetine is not readily

available in the public domain, the general synthesis of the 6,7-dihydro-5H-dibenz[c,e]azepine

core structure has been described. These methods typically involve intramolecular cyclization

reactions. One reported strategy involves a Suzuki-Miyaura coupling of 2-bromobenzyl azides

with 2-(methoxycarbonyl)phenylboronic acid, followed by a Staudinger reaction and lactam

formation, or a one-pot hydrogenation and base-mediated intramolecular lactam formation.[8]

Another approach involves the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene in the

presence of an amine to yield a thieno[2,3-d]azepine derivative, a related heterocyclic system.

[9]

Determination of pKa
The acid-base dissociation constant (pKa) is a critical parameter for understanding the

ionization state of a drug at physiological pH. Several analytical methods can be employed for

pKa determination.

Potentiometric Titration: This is a common and accurate method for determining the pKa of

water-soluble compounds. It involves titrating a solution of the compound with a standard

acid or base and monitoring the pH change. For poorly water-soluble substances, the use of

co-solvents may be necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Azapetine
https://www.benchchem.com/product/b085885?utm_src=pdf-body
https://www.benchchem.com/product/b085885?utm_src=pdf-body
https://www.benchchem.com/product/b085885?utm_src=pdf-body
https://www.researchgate.net/publication/240894845_Synthesis_of_67-dihydro-5H-dibenz_ce_azepine
https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880001933
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Visible Spectroscopy: This method is suitable for compounds containing a chromophore

near the ionization site, where the dissociated and non-dissociated forms exhibit different

UV-visible spectra.[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time

of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By

measuring the capacity factor over a range of pH values, a sigmoidal curve is obtained, and

the inflection point corresponds to the pKa.[11]

General Workflow for pKa Determination by RP-HPLC

Prepare Azapetine Solution

Inject Sample into HPLC System

Prepare Mobile Phases at Various pH Values

Measure Retention Time (tR) Calculate Capacity Factor (k') Plot k' vs. pH Determine Inflection Point (pKa)

Click to download full resolution via product page

Caption: Workflow for pKa determination using RP-HPLC.

Mechanism of Action and Signaling Pathways
Azapetine functions as an antagonist at both α₁ and α₂-adrenergic receptors.[1] This dual

antagonism is the basis for its vasodilatory effects.

α₁-Adrenergic Receptor Antagonism
α₁-Adrenergic receptors are Gq protein-coupled receptors.[12] Their activation by endogenous

catecholamines like norepinephrine and epinephrine leads to the activation of phospholipase C

(PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium

from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This cascade

ultimately leads to smooth muscle contraction and vasoconstriction.

By blocking the α₁-adrenergic receptor, azapetine prevents this signaling cascade, leading to

the relaxation of vascular smooth muscle and vasodilation.

α₂-Adrenergic Receptor Antagonism
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α₂-Adrenergic receptors are Gi protein-coupled receptors.[13] They are often located

presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further

release of norepinephrine in a negative feedback loop.[13] Activation of α₂-receptors inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Azapetine's antagonism at presynaptic α₂-receptors blocks this negative feedback, potentially

leading to an increased release of norepinephrine from nerve terminals. However, its primary

vasodilatory effect is attributed to the blockade of postsynaptic α₁-receptors in vascular smooth

muscle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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